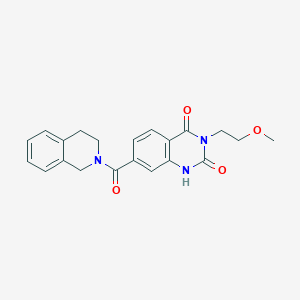
3-(2-methoxyethyl)-7-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)quinazoline-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-methoxyethyl)-7-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C21H21N3O4 and its molecular weight is 379.416. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 3-(2-methoxyethyl)-7-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)quinazoline-2,4(1H,3H)-dione belongs to the class of quinazoline derivatives, which have garnered significant attention due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure includes a quinazoline core with a tetrahydroisoquinoline moiety and a methoxyethyl substituent. The structural diversity contributes to its biological activity.
Antitumor Activity
Quinazoline derivatives, including those similar to our compound of interest, have demonstrated significant antitumor properties. Research has shown that quinazoline-2,4(1H,3H)-diones can inhibit the proliferation of various human tumor cell lines. For instance, compounds with similar structures exhibited average logGI50 values ranging from -6.1 to -6.44 against 60 different human tumor cell lines . The presence of specific substituents at certain positions on the quinazoline ring has been linked to enhanced activity.
| Compound | Average logGI50 | Targeted Cell Lines |
|---|---|---|
| 60 | -6.1 | Multiple Human Tumors |
| 65 | -6.13 | Multiple Human Tumors |
| 69 | -6.44 | Multiple Human Tumors |
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. A study evaluating various quinazoline derivatives found that they exhibited moderate antimicrobial activity against both Gram-positive and Gram-negative bacterial strains . For example, certain derivatives displayed inhibition zones against Staphylococcus aureus and Escherichia coli, indicating their potential utility in treating infections caused by these pathogens.
| Bacterial Strain | Inhibition Zone (mm) | MIC (mg/mL) |
|---|---|---|
| Staphylococcus aureus | 10-12 | 75-80 |
| Escherichia coli | 15 | 65 |
Other Biological Activities
Beyond antitumor and antimicrobial effects, quinazoline derivatives have demonstrated various other biological activities:
- Antiviral : Some derivatives exhibit anti-HIV activity.
- Antioxidant : They have shown potential in reducing oxidative stress.
- Anti-inflammatory : Certain compounds are effective in modulating inflammatory responses.
- Cyclic nucleotide phosphodiesterase (PDE) inhibition : This property is crucial for cardiovascular and neurological applications .
The mechanisms underlying the biological activities of quinazoline derivatives are multifaceted:
- Inhibition of Enzymatic Activity : Many quinazoline derivatives act as inhibitors of key enzymes involved in cancer cell proliferation and survival.
- Interaction with DNA : Some compounds may intercalate into DNA or interfere with DNA replication processes.
- Receptor Modulation : The ability to interact with various receptors (e.g., serotonin receptors) contributes to their diverse pharmacological effects .
Case Studies
Several studies have highlighted the efficacy of quinazoline derivatives in clinical and preclinical settings:
- A study conducted on a series of novel quinazoline derivatives indicated that specific substitutions significantly enhanced their antitumor activity against breast cancer cell lines .
- Another research effort focused on the antimicrobial properties revealed that specific structural modifications improved activity against resistant strains of bacteria .
特性
IUPAC Name |
7-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-3-(2-methoxyethyl)-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4/c1-28-11-10-24-20(26)17-7-6-15(12-18(17)22-21(24)27)19(25)23-9-8-14-4-2-3-5-16(14)13-23/h2-7,12H,8-11,13H2,1H3,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIFVGOSDMZIISX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)C2=C(C=C(C=C2)C(=O)N3CCC4=CC=CC=C4C3)NC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














